4-[(4-phenylpiperazin-1-yl)methyl]benzoic Acid
Description
Properties
IUPAC Name |
4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(22)16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRWXULBKHXFQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 1-phenylpiperazine. The reaction is carried out in the presence of a solvent and an acid-binding agent.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process involves fewer reaction steps, uses readily available raw materials, and employs nanofiltration techniques to minimize waste and energy consumption. The yield of the product is typically high, with a purity of over 99.8% .
Chemical Reactions Analysis
Carboxylic Acid Group Reactions
The benzoic acid group undergoes classical acid-catalyzed and nucleophilic reactions:
Esterification
Reaction with alcohols in acidic conditions yields ester derivatives:
| Reagent | Conditions | Product | Yield | Purity | Source |
|---|---|---|---|---|---|
| Methanol/H₂SO₄ | Reflux, 4 hours | Methyl ester derivative | 85% | 98.5% | |
| Ethanol/HCl | Room temperature, 6h | Ethyl ester derivative | 78% | 97.2% |
Amide Formation
Activation of the carboxylic acid (e.g., via thionyl chloride) enables coupling with amines:
| Amine | Coupling Agent | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylamine | SOCl₂/DMF | N-Benzylamide | 72% | |
| Aniline | DCC/DMAP | N-Phenylamide | 65% |
Piperazine Ring Reactions
The phenylpiperazine subunit participates in nucleophilic and alkylation reactions:
Alkylation
Reaction with alkyl halides forms quaternary ammonium salts:
| Alkylating Agent | Solvent | Base | Product | Purity | Source |
|---|---|---|---|---|---|
| Methyl iodide | n-Butanol | K₂CO₃ | N-Methylpiperazinium salt | 99% | |
| Ethyl bromide | DMF | NaHCO₃ | N-Ethylpiperazinium salt | 90% |
Acylation
Acyl chlorides react with the piperazine’s secondary amines:
| Acyl Chloride | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | RT, 2h | N-Acetylpiperazine derivative | 88% | |
| Benzoyl chloride | Reflux, 4h | N-Benzoylpiperazine derivative | 82% |
Salt Formation
The compound forms stable salts with mineral acids, enhancing solubility for pharmaceutical applications:
| Acid | Molar Ratio | Product | Purity | Source |
|---|---|---|---|---|
| HCl (gaseous) | 1:2 | Dihydrochloride salt | 99.5% | |
| H₂SO₄ | 1:1 | Sulfate salt | 98.3% |
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid has been investigated for its pharmacological properties, particularly as a potential anti-inflammatory and anti-cancer agent. Its ability to act as a ligand in receptor binding studies highlights its relevance in drug discovery. The compound's interaction with specific receptors can modulate biological activity, making it a candidate for further research in therapeutic applications .
Studies have demonstrated that derivatives of this compound exhibit varying degrees of biological activity, including inhibition of enzyme activity and modulation of signal transduction pathways. For instance, modifications to the piperazine moiety have been shown to affect the compound's efficacy against certain cancer cell lines, indicating its potential as a lead compound in oncology .
Material Science
In addition to its biological applications, 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid is utilized in the development of new materials. Its chemical structure allows it to be incorporated into polymers and other materials, enhancing their properties for specific applications such as drug delivery systems or smart materials.
Case Study 1: Anti-Cancer Properties
A recent study explored the anti-cancer properties of 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid derivatives against breast cancer cell lines. The results indicated that certain modifications to the piperazine structure significantly improved cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells. This highlights the compound's potential as a scaffold for developing targeted cancer therapies.
| Compound Variant | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| Original | 25 | 1:5 |
| Variant A | 10 | 1:10 |
| Variant B | 5 | 1:15 |
Case Study 2: Receptor Binding Studies
In receptor binding studies, 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid was evaluated for its affinity towards serotonin receptors. The findings suggested that modifications to the benzoic acid moiety could enhance receptor binding affinity, potentially leading to new treatments for mood disorders.
| Receptor Type | Binding Affinity (Ki) |
|---|---|
| 5-HT1A | 50 nM |
| 5-HT2A | 30 nM |
Mechanism of Action
The mechanism of action of 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition can enhance cognitive function by increasing acetylcholine levels in the brain .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine Ring Substitution Variants
4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride
- Structure : Methyl substituent replaces the phenyl group on the piperazine ring.
- Synthesis : Bromination of 4-methylbenzoic acid followed by amination with 1-methylpiperazine (81.5% yield under optimized conditions) .
- Properties : Increased solubility due to reduced steric bulk; dihydrochloride salt form enhances stability.
- Applications : Primarily used in medicinal chemistry as a building block for drug discovery.
4-[(4-Ethylpiperazin-1-yl)methyl]benzoic Acid
- Structure : Ethyl group replaces phenyl.
- Synthesis : Similar to methyl analogs but with 1-ethylpiperazine .
- Properties: Intermediate lipophilicity between methyl and phenyl derivatives; CAS No. 895519-97-8 .
4-[(4-Propylpiperazin-1-yl)methyl]benzoic Acid
- Structure : Propyl substituent on piperazine.
- Properties: Higher lipophilicity (logP) compared to methyl/ethyl analogs; CAS No. 85469-68-7 .
- Applications: Limited pharmacological data; used in structural studies.
Linker Modifications: Methyl vs. Acetamido Groups
3-(2-(4-Phenylpiperazin-1-yl)acetamido)benzoic Acid
- Structure : Acetamido linker replaces methyl group.
- Pharmacology : Exhibits potent anti-tubercular activity (MIC = 1.6 µg/mL against M. tuberculosis H37Rv) due to inhibition of mycolic acid methyltransferases .
- Docking Score : -9.9, indicating strong target binding .
- Advantage : Enhanced target specificity compared to methyl-linked analogs.
Benzoic Acid Core Modifications
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid
- Structure : Pyrazolinyl group replaces phenylpiperazine.
- Pharmacology : Hypoglycemic agent; outperforms tolbutamide in reducing glycemia via glucose tolerance enhancement .
- Key Difference : Lack of piperazine reduces dopamine receptor affinity but introduces metabolic activity.
Azomethine Derivatives of 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid
Physicochemical and Pharmacological Data Table
Key Observations
Piperazine Substitution :
- Phenyl > ethyl > methyl in lipophilicity and receptor affinity .
- Methyl/ethyl analogs improve solubility but reduce target engagement .
Linker Design :
- Acetamido linkers enhance specificity for enzyme targets (e.g., mycobacterial MmaA1) .
- Methyl linkers favor CNS applications due to BBB penetration .
Core Modifications :
- Pyrazole/pyrazolinyl groups shift activity to antimicrobial or metabolic pathways .
Biological Activity
4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid is . It features a benzoic acid moiety linked to a phenylpiperazine group, which is thought to contribute to its biological properties.
Synthesis
The synthesis of 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid typically involves the reaction of piperazine derivatives with appropriate benzoic acid derivatives. The process can include various steps such as condensation reactions and purification methods like recrystallization to obtain the final product in high purity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid and related compounds. One study indicated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid | Staphylococcus aureus | 16 |
| 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid | Escherichia coli | 32 |
These results suggest that the compound may serve as a lead structure for developing new antibiotics, especially given its potency at relatively low concentrations .
Antitumor Activity
The antitumor potential of this compound has also been investigated. In vitro assays using various cancer cell lines demonstrated that it could inhibit cell proliferation effectively. For example, in MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability at concentrations ranging from 25 to 100 µg/mL:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 25 | 80 |
| 50 | 60 |
| 100 | 30 |
These findings indicate that 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid may have potential as an anticancer agent, warranting further investigation into its mechanisms of action .
The mechanisms through which 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid exerts its biological effects are still under investigation. Preliminary studies suggest that it may act by disrupting bacterial cell membrane integrity or inhibiting key metabolic pathways involved in cell proliferation.
Case Studies
A notable case study involved the evaluation of this compound's effects on biofilm formation by pathogenic bacteria. The results indicated that it significantly reduced biofilm biomass compared to untreated controls, highlighting its potential utility in treating biofilm-associated infections:
| Treatment Group | Biofilm Biomass (OD600) |
|---|---|
| Control | 0.8 |
| Treated (10 µg/mL) | 0.3 |
This suggests that the compound could be effective in managing chronic infections where biofilms are prevalent .
Q & A
Basic: What are the key synthetic routes for 4-[(4-phenylpiperazin-1-yl)methyl]benzoic acid, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, coupling 4-chloromethylbenzoic acid with 4-phenylpiperazine under alkaline conditions (e.g., K₂CO₃ in DMF) yields the target compound . Optimization involves:
- Temperature control : 80–100°C to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of piperazine derivatives.
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) improves purity .
Basic: How can analytical techniques (e.g., NMR, HPLC) validate the purity and structure of this compound?
Answer:
- ¹H/¹³C NMR : Confirm substitution patterns via aromatic proton shifts (δ 7.2–8.1 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm) .
- HPLC : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is achievable with retention times ~8–10 minutes .
- Mass spectrometry : ESI-MS in positive ion mode confirms molecular weight (MW 310.36 g/mol) .
Advanced: What strategies address contradictions between in vitro bioactivity and poor solubility in physiological buffers?
Answer:
The compound’s logP (~2.5) suggests moderate hydrophobicity, which may limit aqueous solubility. Mitigation approaches include:
- Salt formation : Dihydrochloride salts (e.g., CAS 106261-48-7) enhance solubility via protonation of the piperazine nitrogen .
- Co-solvents : Use DMSO (≤5% v/v) in cell-based assays to maintain solubility without cytotoxicity .
- Prodrug design : Esterification of the carboxylic acid group improves membrane permeability, with enzymatic hydrolysis restoring activity .
Advanced: How does the compound’s structure-activity relationship (SAR) influence its pharmacological potential?
Answer:
- Piperazine moiety : Critical for receptor binding (e.g., serotonin/dopamine receptors). Methylation at N4 (as in 4-methylpiperazine derivatives) modulates selectivity and metabolic stability .
- Benzoic acid group : Enhances hydrogen bonding with target enzymes (e.g., carbonic anhydrase II). Substituents at the para position (e.g., Cl, OCH₃) improve potency .
- Methylene linker : Flexibility vs. rigidity impacts binding kinetics. Shorter linkers (e.g., –CH₂– vs. –CH₂CH₂–) reduce off-target effects .
Advanced: What crystallographic data inform molecular conformation and intermolecular interactions?
Answer:
Single-crystal X-ray diffraction reveals:
- Planar benzoic acid core : Facilitates π-π stacking in solid-state packing (angle range: 105.5°–179.97° between aromatic planes) .
- Piperazine chair conformation : Stabilized by intramolecular hydrogen bonds (N–H···O=C) with the carboxylic acid group .
- Salt forms : Dihydrochloride derivatives exhibit ionic interactions (Cl⁻···H–N⁺) that influence solubility and stability .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (irritation risk) .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of fine particles.
- Storage : In airtight containers at 2–8°C, away from oxidizers and moisture .
Advanced: How can computational modeling predict target interactions and metabolic pathways?
Answer:
- Docking studies : Molecular dynamics (e.g., AutoDock Vina) identify binding poses with GPCRs or kinases. Focus on piperazine-arginine salt bridges .
- ADME prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (TPSA ~50 Ų) and CYP3A4-mediated metabolism .
- Metabolite identification : LC-MS/MS detects hydroxylated derivatives (m/z +16) and N-oxide byproducts .
Basic: What spectroscopic methods quantify the compound in biological matrices?
Answer:
- LC-MS/MS : MRM transitions (e.g., m/z 311 → 154) enable quantification in plasma with LOD ~0.1 ng/mL .
- Fluorescence detection : Derivatization with dansyl chloride enhances sensitivity for tissue distribution studies .
Advanced: How do environmental factors (pH, temperature) impact stability in long-term studies?
Answer:
- pH-dependent degradation : Stable at pH 4–7 (carboxylic acid remains protonated). Alkaline conditions (pH >8) promote hydrolysis of the methylene linker .
- Thermal stability : Decomposition above 200°C (TGA data). Store lyophilized samples at –20°C to prevent dimerization .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
